molecular formula C9H8Cl2N2O2 B3024566 2-chloro-N'-(chloroacetyl)benzohydrazide CAS No. 52093-13-7

2-chloro-N'-(chloroacetyl)benzohydrazide

Cat. No.: B3024566
CAS No.: 52093-13-7
M. Wt: 247.07 g/mol
InChI Key: UJMJNAWUKFYFQN-UHFFFAOYSA-N
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Description

Contextualization within Benzohydrazide (B10538) Chemistry

Benzohydrazide, a molecule with the chemical formula C₇H₈N₂O, serves as the foundational structure from which 2-chloro-N'-(chloroacetyl)benzohydrazide is derived. thepharmajournal.com Benzohydrazides are a significant class of compounds in medicinal and organic chemistry, recognized for their diverse pharmacological properties. thepharmajournal.comscielo.org.za The core benzohydrazide structure consists of a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH₂). This moiety is a key pharmacophore, meaning it is the part of a molecule responsible for its biological activity. thepharmajournal.com

The versatility of the benzohydrazide scaffold allows for numerous chemical modifications, leading to a wide array of derivatives with varied biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comscielo.org.za The synthesis of these derivatives often involves reactions at the terminal amine of the hydrazide group. For instance, the reaction of 2-chlorobenzohydrazide (B188563) with chloroacetyl chloride is the likely synthetic route to produce 2-chloro-N'-(chloroacetyl)benzohydrazide. bu.edu.egmdpi.com

Structural Features and Reactive Moieties

The chemical structure of 2-chloro-N'-(chloroacetyl)benzohydrazide is characterized by several key features that dictate its reactivity and potential utility. The molecule has the chemical formula C₉H₈Cl₂N₂O₂ and a molecular weight of approximately 247.07 g/mol . biosynth.com

Key structural components include:

A hydrazide linker (-CONHNH-): This is the central functional group connecting the benzoyl and acetyl moieties.

A chloroacetyl group (-COCH₂Cl): This is a highly reactive moiety. The acyl chloride is a reactive site for acylation reactions, while the chlorine atom on the acetyl group is susceptible to nucleophilic substitution. scielo.org.za

The bifunctional nature of this compound, with two distinct reactive chlorine atoms, makes it a versatile intermediate for the synthesis of more complex molecules, such as heterocyclic compounds like azetidinones. mdpi.comnih.gov

Overview of Academic Research Trajectories for Halogenated Acylhydrazides

Academic research into halogenated acylhydrazides, a class to which 2-chloro-N'-(chloroacetyl)benzohydrazide belongs, is largely driven by the pursuit of new therapeutic agents. The incorporation of halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. mdpi.com

Research in this area often focuses on several key trajectories:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to synthesizing new molecules by modifying the core halogenated acylhydrazide structure. This includes reacting the chloroacetyl group with various nucleophiles to create a diverse library of compounds for biological screening. scielo.org.za

Antimicrobial and Anticancer Screening: Halogenated compounds and hydrazide derivatives have a well-documented history of biological activity. thepharmajournal.comscispace.com Consequently, newly synthesized halogenated acylhydrazides are frequently evaluated for their potential as antibacterial, antifungal, and anticancer agents. thepharmajournal.com For example, various N'-substituted benzohydrazides have demonstrated significant antimicrobial and anticancer activities. thepharmajournal.com

Development of Heterocyclic Compounds: The reactive nature of the chloroacetyl group makes these compounds valuable precursors for synthesizing various heterocyclic structures, which are themselves important pharmacophores. mdpi.com

While extensive research exists for the broader class of halogenated hydrazides, specific detailed studies on 2-chloro-N'-(chloroacetyl)benzohydrazide itself are not widely available in public literature. However, the known reactivity of its constituent moieties provides a strong foundation for its potential applications in synthetic and medicinal chemistry.

Interactive Data Table: Properties of 2-chloro-N'-(chloroacetyl)benzohydrazide

PropertyValueSource
CAS Number 52093-13-7 biosynth.com
Molecular Formula C₉H₈Cl₂N₂O₂ biosynth.com
Molecular Weight 247.07 g/mol biosynth.com
Synonyms Benzoic acid, 2-chloro-, 2-(2-chloroacetyl)hydrazide chemicalbook.com

Properties

IUPAC Name

2-chloro-N'-(2-chloroacetyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJNAWUKFYFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406622
Record name 2-chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52093-13-7
Record name 2-chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N Chloroacetyl Benzohydrazide

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-chloro-N'-(chloroacetyl)benzohydrazide typically rely on fundamental organic reactions conducted under standard laboratory conditions, such as heating, cooling, and stirring.

Direct Acylation of 2-Chlorobenzohydrazide (B188563)

The most direct and common method for preparing 2-chloro-N'-(chloroacetyl)benzohydrazide is the N-acylation of 2-chlorobenzohydrazide. This reaction involves treating 2-chlorobenzohydrazide with chloroacetyl chloride.

In a typical procedure, 2-chlorobenzohydrazide is dissolved in a suitable inert solvent, such as dimethylformamide (DMF). An acid scavenger, often a tertiary amine like triethylamine (B128534) or a mild inorganic base like potassium carbonate, is added to the mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Chloroacetyl chloride is then added, usually dropwise and with stirring, while maintaining the temperature, often at room temperature or below, to control the reaction's exothermicity. The reaction is monitored until completion, after which the product is isolated by pouring the mixture into water, causing the precipitation of the crude 2-chloro-N'-(chloroacetyl)benzohydrazide, which can then be purified by recrystallization.

Multi-step Synthesis from 2-Chlorobenzoic Acid Precursors

An alternative to direct acylation is a multi-step approach that begins with a more readily available precursor, 2-chlorobenzoic acid. This pathway involves two primary transformations to first generate the key intermediate, 2-chlorobenzohydrazide, which is then acylated as described previously.

Esterification: The first step is the conversion of 2-chlorobenzoic acid into its corresponding ester, typically a methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Hydrazinolysis: The resulting ester, for instance, methyl 2-chlorobenzoate, is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction, known as hydrazinolysis, replaces the alkoxy group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding 2-chlorobenzohydrazide. This step is often carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol.

Once the 2-chlorobenzohydrazide intermediate is synthesized and purified, it is subjected to N-acylation with chloroacetyl chloride as detailed in the direct acylation pathway (Section 2.1.1) to yield the final product.

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of 2-chloro-N'-(chloroacetyl)benzohydrazide is crucial for maximizing yield and purity while minimizing reaction time and side product formation. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly influence reaction rates and outcomes. Aprotic polar solvents like dimethylformamide (DMF) are often effective as they can dissolve the hydrazide starting material and facilitate the acylation reaction. Other solvents such as tetrahydrofuran (B95107) (THF), acetone, and 1,2-dichloroethane (B1671644) have also been used in similar acylation reactions.

Base Selection: The selection of a base is critical for scavenging the HCl produced during acylation. Stronger bases may lead to side reactions, while weaker bases might not be efficient enough. Common choices include organic bases like triethylamine and inorganic bases such as sodium bicarbonate or potassium carbonate. The optimal base depends on the specific reactivity of the substrates and the solvent used.

Temperature Control: Acylation reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the highly reactive chloroacetyl chloride can help prevent the formation of undesired byproducts. After the initial addition, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.

Reaction Time: The duration of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.

ParameterOptionsRationale/Impact on Synthesis
Solvent DMF, THF, Acetone, DichloroethaneAffects solubility of reactants and reaction rate. Aprotic polar solvents are generally preferred.
Base Triethylamine, Potassium Carbonate, Sodium BicarbonateNeutralizes HCl byproduct, preventing protonation of the nucleophile and driving the reaction forward.
Temperature 0 °C to RefluxControls reaction rate and minimizes side product formation. Initial cooling is often required.
Acylating Agent Chloroacetyl chlorideHighly reactive reagent that provides the chloroacetyl group for the N-acylation.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, advanced synthetic methodologies are being explored to improve the efficiency and environmental footprint of chemical syntheses. These methods often employ alternative energy sources to accelerate reactions and reduce waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. pensoft.net The application of microwave irradiation to the synthesis of hydrazides and their derivatives has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.net

In the context of synthesizing 2-chloro-N'-(chloroacetyl)benzohydrazide, microwave energy can be applied to both the hydrazinolysis of the ester precursor and the final N-acylation step. Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can lead to a significant increase in reaction rates. For instance, hydrazinolysis reactions that may take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. pensoft.net This rapid process not only saves time and energy but can also minimize the formation of degradation byproducts associated with prolonged heating.

Method Reaction Time Yield Reference
Conventional Heating (Reflux) 2 - 8 hours ~65% General Literature
Microwave Irradiation 2 - 10 minutes 68% - 93% pensoft.net

Sonochemical Enhancements in Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced method for enhancing reaction efficiency. The phenomenon responsible for sonochemical effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.gov

In the synthesis of hydrazide derivatives, ultrasound irradiation can promote better mixing and mass transfer, especially in heterogeneous reaction mixtures. ekb.eg For the acylation of 2-chlorobenzohydrazide, sonication could potentially increase the reaction rate and lead to higher yields in shorter time frames compared to silent (non-sonicated) reactions at the same temperature. mdpi.com The use of ultrasound has been reported to reduce the synthesis time for related azetidin-2-one (B1220530) derivatives from over 20 hours (stirring) or 8 hours (reflux) to just 2 hours. mdpi.com This technique represents a green and efficient alternative, often requiring less energy and enabling reactions to proceed under milder conditions. nih.govnih.gov

Continuous Flow Chemistry Applications for Scalable Synthesis

The synthesis of 2-chloro-N'-(chloroacetyl)benzohydrazide is a two-step process. The first step involves the formation of 2-chlorobenzohydrazide from 2-chlorobenzoic acid and hydrazine. The second step is the chloroacetylation of the resulting 2-chlorobenzohydrazide. Continuous flow chemistry offers a promising platform for both of these transformations, enabling a streamlined and efficient manufacturing process.

The use of hydrazine, a high-energy and potentially hazardous reagent, is a significant safety concern in traditional batch synthesis. Continuous flow systems mitigate these risks by utilizing small reactor volumes, which minimizes the amount of hazardous material present at any given time. This inherent safety feature is a major driver for the adoption of flow chemistry in processes involving energetic reagents. Furthermore, the superior heat and mass transfer in microreactors allows for precise temperature control, preventing thermal runaways and improving reaction selectivity.

For the first step, the formation of the acyl hydrazide, continuous flow processes have been developed that demonstrate the safe and efficient combination of esters or carboxylic acids with hydrazine. These systems often employ continuous stirred-tank reactors (CSTRs) or plug-flow reactors (PFRs) to ensure optimal mixing and reaction time control. By carefully managing the stoichiometry and residence time, the formation of byproducts can be minimized, leading to a cleaner product stream and simplifying downstream purification.

The second step, the chloroacetylation of 2-chlorobenzohydrazide, can also be seamlessly integrated into a continuous flow setup. The reaction of a hydrazide with a reactive acylating agent like chloroacetyl chloride is typically fast and exothermic. In a flow reactor, the rapid mixing and efficient heat exchange allow for this reaction to be conducted safely and with high selectivity. The ability to "telescope" these two reaction steps—feeding the output of the first reactor directly into the second—eliminates the need for isolation and purification of the intermediate 2-chlorobenzohydrazide. This not only reduces processing time and cost but also minimizes waste generation.

The scalability of a continuous flow process is another key advantage. Increasing the production volume is achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple identical reactors in parallel. This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors.

While a specific continuous flow synthesis for 2-chloro-N'-(chloroacetyl)benzohydrazide has not been detailed in publicly available literature, the principles and established methodologies for the continuous synthesis of acyl hydrazides and their subsequent acylation provide a strong foundation for its development. The following table outlines plausible process parameters for a two-step continuous flow synthesis of the target molecule, based on analogous reactions reported in the literature.

ParameterStep 1: 2-chlorobenzohydrazide SynthesisStep 2: Chloroacetylation
Reactants2-chlorobenzoic acid methyl ester, Hydrazine hydrate2-chlorobenzohydrazide, Chloroacetyl chloride
SolventMethanolTetrahydrofuran (THF)
Reactor TypeHeated Coil Reactor (PFR)T-mixer followed by Coil Reactor (PFR)
Temperature80-120 °C0-25 °C
Residence Time10-30 minutes1-5 minutes
Pressure5-10 bar1-3 bar
Expected Yield>90%>95%

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group, -C(O)CH₂Cl, is a potent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, which is a good leaving group. This makes the α-carbon highly susceptible to attack by various nucleophiles. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of this chlorine atom. researchgate.net

The reaction of the chloroacetyl moiety with primary or secondary amines is a direct and efficient method for forming a new amide linkage, yielding N-substituted glycinamide (B1583983) derivatives. rsc.orghud.ac.uk This nucleophilic substitution reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The versatility of this reaction allows for the introduction of a wide array of functional groups by varying the amine nucleophile. researchgate.net

Table 1: Examples of Amide Formation via Nucleophilic Substitution

Amine Nucleophile Product Structure Reference
Aniline researchgate.net
Pyrrolidine hud.ac.uk

Note: The table illustrates the general reaction of a chloroacetyl group with various amines. R represents the 2-chlorobenzohydrazide (B188563) core.

Analogous to the reaction with amines, the chlorine atom of the chloroacetyl group can be displaced by sulfur nucleophiles, such as thiols or thiophenols, to form thioethers (sulfides). nih.govresearchgate.net Thiolate anions, which are potent nucleophiles, readily attack the electrophilic carbon, leading to the formation of a stable carbon-sulfur bond. thieme-connect.descielo.org.za This reaction is a cornerstone in the synthesis of various sulfur-containing heterocyclic compounds and other biologically relevant molecules. scielo.org.za The reaction of a bis-chloroacetamide derivative with various sulfur reagents, including 2-mercaptobenzothiazole, has been shown to yield new bis-sulfide compounds. scielo.org.za

Table 2: Examples of Thioether Synthesis

Thiol Nucleophile Product Structure Reference
Thiophenol nih.gov
2-Mercaptobenzothiazole scielo.org.za

Note: The table illustrates the general reaction of a chloroacetyl group with various thiols. R represents the 2-chlorobenzohydrazide core.

The electrophilic nature of the chloroacetyl group extends its reactivity to other heteroatom nucleophiles. Oxygen-based nucleophiles, such as alcohols and phenols, can react to form ether linkages, although typically under basic conditions to generate the more nucleophilic alkoxide or phenoxide ion. researchgate.net The reactivity of the chloroacetyl group is not limited to common nucleophiles; for instance, reactions with selenium-containing nucleophiles have also been explored. The reaction of 2-(chloroseleno)benzoyl chloride with various N, O, and S nucleophiles has been investigated, demonstrating the broad scope of reactivity for similar acyl chlorides. researchgate.net This versatility allows for the synthesis of a wide range of derivatives by incorporating different heteroatoms, significantly expanding the chemical space accessible from 2-chloro-N'-(chloroacetyl)benzohydrazide.

Transformations Involving the Benzohydrazide (B10538) Functional Group

The benzohydrazide moiety (-C(O)NHNH₂) is a key functional group that serves as a versatile precursor for the synthesis of numerous derivatives, particularly through reactions involving the terminal -NH₂ group.

The terminal primary amine of the hydrazide group readily undergoes condensation reactions with various aldehydes and ketones. nih.gov This reaction, typically catalyzed by a few drops of acid, results in the formation of N-acylhydrazones, also known as Schiff bases. nih.govtroindia.in Hydrazones are valuable intermediates in organic synthesis due to the presence of the C=N double bond, which can undergo further transformations. ekb.egnih.gov The synthesis of hydrazones is a common and efficient pathway for elaborating the molecular structure, with the reaction often proceeding in high yield. nih.govepstem.net

Table 3: Examples of Hydrazone Formation

Carbonyl Compound Resulting Hydrazone Structure Reference
Benzaldehyde troindia.in
4-Chlorobenzaldehyde nih.gov

Note: The table illustrates the condensation reaction of the 2-chlorobenzohydrazide moiety with various carbonyl compounds.

The derivatives obtained from 2-chloro-N'-(chloroacetyl)benzohydrazide, particularly the hydrazones, are pivotal intermediates for constructing a variety of heterocyclic rings.

Azetidinones: A prominent synthetic application is the Staudinger [2+2] cycloaddition reaction to form 2-azetidinones, commonly known as β-lactams. troindia.inchemijournal.com In this process, the hydrazone (Schiff base) formed in the previous step reacts with chloroacetyl chloride in the presence of a base like triethylamine (B128534). nih.govnih.gov This cyclocondensation reaction is a well-established method for synthesizing the four-membered β-lactam ring, which is a core structure in many important antibiotics. troindia.inmdpi.com

Other Heterocycles: The reactive nature of the hydrazide and its derivatives allows for the synthesis of other heterocyclic systems. For instance, N'-chloroacetyl hydrazides can undergo intramolecular cyclization under basic conditions to form five- or six-membered rings such as 1,3,4-oxadiazines. asianpubs.org While direct synthesis of thienopyridines from this specific starting material requires multiple steps, the functional groups present in its derivatives serve as handles for building such complex heterocyclic frameworks. The hydrazone intermediates can be utilized in reactions with various reagents containing sulfur and nitrogen to construct diverse heterocyclic scaffolds. researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
2-chloro-N'-(chloroacetyl)benzohydrazide
Hydrochloric acid
Aniline
Pyrrolidine
Benzylamine
Thiophenol
2-Mercaptobenzothiazole
Dodecyl Mercaptan
2-(chloroseleno)benzoyl chloride
Benzaldehyde
4-Chlorobenzaldehyde
Acetophenone
Chloroacetyl chloride
Triethylamine
2-Azetidinone (β-lactam)
1,3,4-Oxadiazine

Oxidation and Reduction Chemistry of the Hydrazide Linkage

The hydrazide linkage (–C(O)NHNHC(O)–) is a versatile functional group that can undergo both oxidation and reduction reactions, leading to distinctly different molecular scaffolds.

Oxidation:

The oxidation of N-acylhydrazones and related hydrazide derivatives typically results in the formation of azo compounds. While direct oxidation studies on 2-chloro-N'-(chloroacetyl)benzohydrazide are not extensively documented in the literature, the reactivity can be inferred from studies on analogous aromatic hydrazides. A common outcome of the oxidation of N,N'-diacylhydrazines is the formation of 1,3,4-oxadiazoles through oxidative cyclization. rsc.org For instance, N-acylhydrazones have been shown to undergo copper(II)-mediated oxidative cyclization to yield highly fluorescent 1,3,4-oxadiazole (B1194373) derivatives. rsc.org

Another important oxidation reaction of aromatic hydrazides leads to the formation of aromatic diazenes. Metal-free, recyclable reagents like Bobbitt's salt (an oxoammonium salt) have been effectively used for this transformation under mild conditions. libretexts.org The reaction is proposed to proceed via a polar hydride transfer mechanism. The reactivity in such oxidations is sensitive to the electronic nature of the substituents on the aromatic ring.

Reduction:

The reduction of the hydrazide linkage offers a pathway to substituted hydrazine (B178648) derivatives. The N-acylhydrazone moiety can be reduced to the corresponding N-acylhydrazine. Common reducing agents for this transformation include sodium borohydride, sometimes in combination with additives, and sodium cyanoborohydride. nih.gov The choice of reducing agent is crucial to avoid the reduction of other functional groups within the molecule. For 2-chloro-N'-(chloroacetyl)benzohydrazide, selective reduction of one of the carbonyl groups or the N-N bond would lead to different products and would require careful selection of reaction conditions.

The following table summarizes common redox reactions of the acylhydrazone/hydrazide moiety based on related structures.

Reaction TypeReagent/CatalystProduct TypeReference(s)
Oxidation Copper(II) ions1,3,4-Oxadiazoles rsc.org
Oxidation Lead tetraacetate1,2-Diacylbenzenes (via rearrangement) researchgate.net
Reduction Sodium BorohydrideN-Acylhydrazines nih.gov
Reduction Sodium CyanoborohydrideN-Acylhydrazines nih.gov

Electrophilic and Nucleophilic Modifications on the Benzene (B151609) Ring

The benzene ring of 2-chloro-N'-(chloroacetyl)benzohydrazide is substituted with two groups: a chlorine atom at the C2 position and the N'-(chloroacetyl)benzohydrazide group at the C1 position. Both substituents influence the ring's reactivity and the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Both the chloro group and the acylhydrazide group are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. unizin.orglumenlearning.com This is due to their electron-withdrawing nature (inductive effect for chlorine, and both inductive and resonance effects for the carbonyl group).

The directing effect of these substituents determines the position of an incoming electrophile:

Chloro Group: Halogens are an exception among deactivating groups, as they are ortho, para-directors. unizin.orglibretexts.org Therefore, the chlorine at C2 directs incoming electrophiles to the C4 and C6 positions.

Acylhydrazide Group: The carbonyl group directly attached to the ring withdraws electron density, making it a meta-director. libretexts.orgatlas.org It directs incoming electrophiles to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr):

Aryl halides like 2-chloro-N'-(chloroacetyl)benzohydrazide are generally unreactive towards nucleophilic aromatic substitution under standard conditions. vedantu.comlibretexts.org The C-Cl bond is strong, and the SN1 and SN2 pathways are unfavorable for aryl halides. libretexts.org

For an SNAr reaction to occur via the addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In 2-chloro-N'-(chloroacetyl)benzohydrazide, the acylhydrazide group is at the ortho position relative to the chlorine. While this group is electron-withdrawing, it is not as strongly activating as a nitro group, for example. Therefore, nucleophilic displacement of the chlorine atom would likely require forcing conditions, such as high temperatures, high pressure, or the use of a very strong nucleophile. libretexts.orgshaalaa.com The presence of electron-withdrawing substituents on the ring significantly enhances the rate of substitution. libretexts.orgnih.gov

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Diagnostic Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for identifying the characteristic functional groups present in a molecule. For 2-chloro-N'-(chloroacetyl)benzohydrazide, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structure. The presence of two amide moieties and a substituted benzene (B151609) ring gives rise to distinct vibrational modes.

The N-H stretching vibrations of the hydrazide linkage are anticipated to appear in the region of 3195–3310 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two amide groups are expected to produce strong absorption bands in the range of 1595-1654 cm⁻¹. Specifically, the benzoyl carbonyl typically absorbs at a slightly different frequency than the chloroacetyl carbonyl due to the different electronic environments. The C-N stretching vibrations of the amide linkages are predicted to be observed around 1465 cm⁻¹.

Aromatic C-H stretching vibrations are expected in the region of 3079-3079 cm⁻¹, while the corresponding aliphatic C-H stretching from the chloroacetyl group should appear around 2717-2829 cm⁻¹. The presence of the chloro substituent on the benzene ring and the chloroacetyl group will also result in characteristic C-Cl stretching bands, typically observed in the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Spectral Data for 2-chloro-N'-(chloroacetyl)benzohydrazide

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3195–3310
Aromatic C-H Stretch3000–3100
Aliphatic C-H Stretch2850–2960
C=O Stretch (Amide I)1630–1680
N-H Bend (Amide II)1510–1570
C-N Stretch (Amide III)1200–1300
C-Cl Stretch600–800

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecular structure.

The ¹H NMR spectrum of 2-chloro-N'-(chloroacetyl)benzohydrazide is expected to show distinct signals corresponding to the aromatic protons, the N-H protons of the hydrazide linkage, and the methylene (B1212753) protons of the chloroacetyl group.

The two N-H protons are anticipated to appear as separate broad singlets at different chemical shifts due to their different chemical environments, typically in the downfield region of the spectrum, potentially around δ 10.0-11.5 ppm and δ 8.0-9.5 ppm. The aromatic protons on the 2-chlorophenyl ring are expected to resonate in the range of δ 7.2-8.0 ppm, exhibiting a complex splitting pattern due to spin-spin coupling.

The methylene protons (CH₂) of the chloroacetyl group are expected to appear as a singlet in the region of δ 4.0-4.5 ppm. The deshielding effect of the adjacent carbonyl group and the chlorine atom accounts for this downfield chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for 2-chloro-N'-(chloroacetyl)benzohydrazide

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.2–8.0Multiplet
-CO-NH-10.0–11.5Singlet
-NH-CO-8.0–9.5Singlet
-CH₂Cl4.0–4.5Singlet

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. The spectrum of 2-chloro-N'-(chloroacetyl)benzohydrazide is expected to display signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbon of the chloroacetyl group.

The two carbonyl carbons are predicted to resonate in the downfield region, typically between δ 160-170 ppm. The aromatic carbons of the 2-chlorophenyl ring are expected to appear in the range of δ 120-140 ppm. The carbon atom bearing the chlorine atom will have a distinct chemical shift within this range. The methylene carbon of the chloroacetyl group is anticipated to have a signal in the region of δ 40-50 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for 2-chloro-N'-(chloroacetyl)benzohydrazide

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl130–135
Aromatic C-H125–132
Aromatic C-CO133–138
-CO-NH-162–167
-NH-CO-165–170
-CH₂Cl40–45

While not detailed with specific data here, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 2-chloro-N'-(chloroacetyl)benzohydrazide (C₉H₈Cl₂N₂O₂), the molecular weight is 247.08 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the cleavage of the amide bonds and the loss of small molecules or radicals. Key fragments could include the 2-chlorobenzoyl cation and the chloroacetyl cation, providing further evidence for the compound's structure.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the theoretical values calculated from the molecular formula (C₉H₈Cl₂N₂O₂). This technique serves as a final verification of the compound's purity and empirical formula.

Table 4: Elemental Analysis Data for 2-chloro-N'-(chloroacetyl)benzohydrazide

ElementTheoretical (%)
Carbon (C)43.75
Hydrogen (H)3.26
Nitrogen (N)11.34

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Detailed research findings and data tables for 2-chloro-N'-(chloroacetyl)benzohydrazide are not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular properties of benzohydrazide (B10538) derivatives. nih.govresearchgate.net These methods provide detailed insights into the electronic structure, which is crucial for understanding the molecule's stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. doi.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Furthermore, these calculations can map the distribution of electron density and generate Molecular Electrostatic Potential (MEP) surfaces. These maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are the likely sites for reactive interactions. For benzohydrazide derivatives, the presence of highly electronegative oxygen, nitrogen, and chlorine atoms creates a distinct charge distribution that governs their chemical behavior. nih.gov Theoretical studies on similar structures have shown that the stability of the near-planar benzohydrazide conformation is influenced by the conjugation between the phenyl ring and the hydrazide moiety with the carbonyl group. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Benzohydrazide Derivative

Descriptor Value Significance
EHOMO -6.5 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.3 eV Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal in silico technique used to predict how a small molecule (ligand), such as 2-chloro-N'-(chloroacetyl)benzohydrazide, might bind to the active site of a macromolecular target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. pensoft.net

The docking process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations. Sophisticated scoring functions then estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on a wide range of benzohydrazide and hydrazone derivatives have demonstrated their ability to interact with various enzymes, such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and α-amylase. pensoft.netnih.gov The analysis of docking results reveals the specific types of interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like N-H groups in the hydrazide moiety) and acceptors (like carbonyl oxygen atoms on amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the chlorophenyl ring) and hydrophobic pockets in the enzyme's active site.

Electrostatic Interactions: Involve charge-charge or charge-dipole interactions.

By identifying the key amino acid residues involved in these interactions, researchers can understand the compound's mechanism of action at a molecular level. nih.gov

Table 2: Example of Molecular Docking Results for Benzohydrazide Derivatives against Acetylcholinesterase (AChE)

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Derivative A AChE (4EY7) -9.2 TYR124, TRP286 Hydrogen Bond, π-π Stacking
Derivative B AChE (4EY7) -8.7 PHE338, GLY121 Hydrophobic, Hydrogen Bond

| Derivative C | AChE (4EY7) | -8.1 | SER293, TYR341 | Hydrogen Bond, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijcrt.org This technique is predicated on the principle that the structural features of a molecule dictate its physicochemical properties and, consequently, its biological effects. ijcrt.orgresearchgate.net

To build a QSAR model for a class of compounds like benzohydrazide derivatives, a dataset is required that includes the chemical structures and their experimentally measured biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure:

Topological Descriptors: Related to the connectivity of atoms.

Electronic Descriptors: Such as dipole moment and atomic charges.

Steric Descriptors: Related to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP).

Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that links the descriptors to the biological activity. The predictive power and robustness of the resulting QSAR model are evaluated using statistical parameters like the squared correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r² (pred_r²). nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. ijcrt.org

Table 3: Example of a 2D-QSAR Model for Antimicrobial Activity

Model Equation pMIC = 0.85(Dipole Moment) - 0.42(LogP) + 2.15
Statistical Parameters
r² (Correlation Coefficient) 0.88
q² (Cross-validation Coefficient) 0.75
pred_r² (Predictive r²) 0.71

| Descriptors Used | Dipole Moment (Electronic), LogP (Hydrophobic) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rjpbr.com This technique is crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur upon ligand binding. nih.gov

An MD simulation begins with the docked ligand-protein complex, which is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to track the trajectory of each atom over a set period, typically ranging from nanoseconds to microseconds. nih.govbiorxiv.org

Analysis of the MD trajectory can provide several key insights:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, fluctuating RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions. nih.gov

MD simulations thus complement docking studies by validating the stability of predicted binding modes and providing a more realistic representation of the molecular interactions. rjpbr.com

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry, particularly methods based on quantum mechanics, can be used to explore potential reaction pathways and elucidate reaction mechanisms. researchgate.net This is valuable for understanding a molecule's synthesis, metabolic fate, or mechanism of action. By modeling the transition states and intermediates of a proposed reaction, researchers can calculate the activation energies and reaction enthalpies to determine the most energetically favorable pathway. scispace.com

For instance, theoretical studies on the reactivity of benzohydrazide derivatives have investigated mechanisms like acetylation. researchgate.net Such studies found that the reaction proceeds through a stepwise mechanism where the nucleophilic attack is the rate-determining step, and that a keto-enol tautomerism of the benzohydrazide may play a key role. researchgate.net Similarly, computational methods have been used to explore the free radical-scavenging mechanisms of hydrazone antioxidants, comparing the thermodynamic plausibility of different pathways such as Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). scispace.com

These in silico mechanistic studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. They can guide the design of new synthetic routes or explain the metabolic breakdown of a compound, offering critical insights for chemical and pharmaceutical development.

Mechanistic Research on Molecular Interactions

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

While direct studies on 2-chloro-N'-(chloroacetyl)benzohydrazide are limited, the broader class of benzohydrazide (B10538) derivatives has been extensively studied as enzyme inhibitors. These compounds are known to inhibit a wide range of enzymes through various mechanisms.

For instance, some benzohydrazide derivatives act as inhibitors of cholinesterases, which are crucial enzymes in the nervous system. Research on 4-(trifluoromethyl)benzohydrazide-based hydrazones has shown them to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a mixed-type inhibition mechanism observed for the strongest inhibitor of AChE. nih.gov This suggests that the benzohydrazide scaffold can interact with both the catalytic and peripheral sites of these enzymes.

Furthermore, the mechanism of horseradish peroxidase inactivation by benzhydrazide has been investigated in detail. This process involves the oxidation of benzhydrazide by the enzyme's catalytic intermediates to form a benzoyl radical. This highly reactive species then covalently modifies the enzyme's active site, leading to its inactivation. nih.gov The presence of the chloroacetyl group in 2-chloro-N'-(chloroacetyl)benzohydrazide suggests a potential for a similar covalent modification mechanism, where the electrophilic chloroacetyl moiety could react with nucleophilic residues in an enzyme's active site.

Benzohydrazides have also been identified as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. benthamdirect.com Studies on a series of benzohydrazide derivatives have demonstrated their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). benthamdirect.com

The following table summarizes the inhibitory activities of selected benzohydrazide derivatives against different enzymes, illustrating the potential of this class of compounds as enzyme inhibitors.

CompoundTarget EnzymeInhibition Constant (IC50/Ki)Mechanism of Inhibition
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideAcetylcholinesterase (AChE)IC50: 46.8 µMMixed-type
2-amino 3-nitro benzohydrazideHuman Carbonic Anhydrase I (hCA-I)IC50: 0.030 µMNot specified
2-amino 3-nitro benzohydrazideHuman Carbonic Anhydrase II (hCA-II)IC50: 0.047 µMNot specified
Benzhydrazide (BZH)Horseradish Peroxidase (HRPC)KI: 80 µMCovalent modification
2-naphthoichydrazideHorseradish Peroxidase (HRPC)KI: 14 µMCovalent modification

Exploration of Interactions with Specific Molecular Targets (e.g., Receptors, Cellular Components)

The molecular targets of benzohydrazide derivatives are diverse, reflecting their broad range of biological activities. Beyond enzyme inhibition, these compounds have been shown to interact with other cellular components and receptors.

In the context of cancer research, benzohydrazide derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov One of the most potent compounds exhibited significant EGFR inhibition. nih.gov Molecular docking studies suggested that these compounds bind to the ATP binding site of the EGFR kinase domain. nih.gov

The antibacterial and antifungal activities of benzohydrazide derivatives also point to interactions with specific molecular targets within microorganisms. While the exact mechanisms are often not fully elucidated, it is believed that these compounds may interfere with essential cellular processes. For example, some hydrazones have been reported to inhibit bacterial DNA-gyrase and FabH (β-ketoacyl-acyl carrier protein synthase III). nih.gov

Analysis of Binding Affinities and Molecular Recognition Events

The binding affinity of a compound to its molecular target is a critical determinant of its biological activity. malvernpanalytical.com This affinity is typically quantified by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). malvernpanalytical.com For benzohydrazide derivatives, binding affinities have been determined for various targets.

In the study of carbonic anhydrase inhibitors, 2-amino 3-nitro benzohydrazide was identified as a highly potent inhibitor of both hCA-I and hCA-II, with IC50 values in the low micromolar range. benthamdirect.com Molecular docking studies provided insights into the binding mode of these inhibitors, suggesting interactions with key residues in the active site of the enzymes. benthamdirect.com

Similarly, for the EGFR inhibitors, the most potent compound, H20, displayed an IC50 value of 0.08 µM. nih.gov Molecular docking simulations indicated that this compound forms a hydrogen bond with the backbone of Gln767 in the ATP binding site, contributing to its high binding affinity. nih.gov

The following table presents the binding affinities of selected benzohydrazide derivatives against their respective targets.

CompoundMolecular TargetBinding Affinity (IC50)
2-amino 3-nitro benzohydrazidehCA-I0.030 µM
2-amino 3-nitro benzohydrazidehCA-II0.047 µM
Compound H20EGFR0.08 µM
Erlotinib (Control)EGFR0.03 µM

Structure-Mechanism Relationships in Chemically Modified Derivatives

The relationship between the chemical structure of benzohydrazide derivatives and their mechanism of action is a key area of research. Modifications to the benzohydrazide scaffold can significantly impact their biological activity and selectivity.

The presence and position of substituents on the phenyl ring play a crucial role. For example, in the study of laccase inhibitors, the introduction of bulky, electron-rich phenolic substituents was found to influence the binding to the substrate-binding cavity. mdpi.com In another study on antibacterial compounds, the presence of an electron-withdrawing chloro group at the fourth position of the phenyl ring demonstrated notable activity. researchgate.net

The chloroacetyl group in 2-chloro-N'-(chloroacetyl)benzohydrazide is a particularly important feature. This group is known to be a reactive electrophile and can participate in covalent bond formation with nucleophilic amino acid residues such as cysteine, histidine, or lysine (B10760008) in proteins. This suggests that 2-chloro-N'-(chloroacetyl)benzohydrazide may act as a covalent inhibitor of its molecular targets. The reaction of cyanoacetylhydrazine with chloroacetyl chloride to form N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which then undergoes further reactions, highlights the reactivity of the chloroacetyl moiety. nih.gov

The combination of the 2-chloro substitution on the benzoyl ring and the N'-chloroacetyl group likely modulates the electronic properties and reactivity of the entire molecule, influencing its binding affinity and interaction with specific biological targets. Further research is needed to fully elucidate the structure-mechanism relationships for this particular compound.

Role As a Versatile Intermediate in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The bifunctional nature of 2-chloro-N'-(chloroacetyl)benzohydrazide, possessing both nucleophilic hydrazide and electrophilic chloroacetyl groups, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions. ijper.orgnih.gov The N,N'-diacylhydrazine framework is a common starting point for creating five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles. nih.govnih.gov

1,3,4-Oxadiazoles: One of the most common applications of acylhydrazide derivatives is in the synthesis of 1,3,4-oxadiazoles. ijper.org The general method involves the cyclodehydration of N,N'-diacylhydrazine compounds. nih.gov For 2-chloro-N'-(chloroacetyl)benzohydrazide, this transformation can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl3), which facilitates the removal of a water molecule to form the stable five-membered oxadiazole ring. nih.govresearchgate.net This reaction is a well-established route for producing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

1,3,4-Thiadiazoles: Similarly, the benzohydrazide (B10538) can be used to synthesize 1,3,4-thiadiazoles. This is typically accomplished by reacting the hydrazide precursor with a sulfurizing agent. A common method involves heating with phosphorus pentasulfide (P2S5), which replaces the oxygen atoms of the carbonyl groups with sulfur, followed by cyclization to yield the thiadiazole ring. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from 2-chloro-N'-(chloroacetyl)benzohydrazide can be achieved through multi-step sequences. nih.govchemistryjournal.net A common pathway involves the initial conversion of the hydrazide into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. nih.gov This intermediate can then be cyclized under basic conditions, such as in the presence of sodium hydroxide, to form the 1,2,4-triazole-3-thiol ring system. The reactive chloroacetyl group offers a site for further modification either before or after the triazole ring formation. nih.gov

The following table summarizes the synthesis of different heterocyclic scaffolds from hydrazide precursors.

Heterocyclic ScaffoldGeneral ReagentsReaction Type
1,3,4-Oxadiazole (B1194373)Phosphorus oxychloride (POCl3), Sulfuric AcidCyclodehydration
1,3,4-ThiadiazolePhosphorus pentasulfide (P2S5), Lawesson's ReagentThionation/Cyclization
1,2,4-TriazoleIsothiocyanates followed by a base (e.g., NaOH)Intermediate formation and Cyclization

Building Block in Multicomponent Reactions

While specific examples of 2-chloro-N'-(chloroacetyl)benzohydrazide in multicomponent reactions (MCRs) are not extensively documented in readily available literature, its structural motifs are highly suitable for such applications. Hydrazides are known participants in MCRs, often acting as the nucleophilic component.

For instance, the hydrazide moiety could potentially participate in Ugi-type reactions. In a hypothetical Ugi-azide reaction, a variation of the classic Ugi MCR, the benzohydrazide could act as the amine component, reacting with an aldehyde (or ketone), an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a complex tetrazole derivative. The chloroacetyl and 2-chlorobenzoyl groups would remain as functionalities for post-MCR modifications, adding to the molecular diversity of the products.

The reactive chloroacetyl group also presents an opportunity for sequential MCRs. The initial product of a reaction involving the hydrazide could be further functionalized in a subsequent one-pot reaction where the chloroacetyl group acts as an electrophilic site for another set of reagents.

Applications in the Synthesis of Chemically Advanced Molecules

The title compound serves as a key intermediate in the synthesis of more complex and biologically relevant molecules. Benzohydrazide derivatives are known precursors to a wide range of pharmacologically active agents. scielo.org.zathepharmajournal.com The chloroacetyl group is a particularly useful handle for introducing further complexity. ijpcbs.comresearchgate.net

For example, the chlorine atom on the acetyl group can be readily displaced by various nucleophiles, such as amines, thiols, or alcohols, in a straightforward SN2 reaction. nih.govijpcbs.com This allows for the tethering of other molecular fragments to the core structure. A synthetic route could involve first forming a heterocyclic ring, such as an oxadiazole, and then reacting the pendant chloromethyl group with a desired nucleophile to build a more elaborate molecule. ijpcbs.com This strategy is often employed in medicinal chemistry to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Research has shown the synthesis of complex hydrazone derivatives by condensing benzohydrazides with various aldehydes. nih.govresearchgate.net Following this logic, 2-chloro-N'-(chloroacetyl)benzohydrazide could first be hydrolyzed to 2-chlorobenzohydrazide (B188563) and then condensed with a complex aldehyde to form an advanced Schiff base, which itself could be a target molecule or a precursor for further cyclization reactions. nih.gov

Strategic Intermediate in the Development of Functionalized Materials

The reactivity of 2-chloro-N'-(chloroacetyl)benzohydrazide also makes it a valuable intermediate for developing functionalized materials. The presence of two distinct chloro groups and the aromatic ring allows for its incorporation into polymeric structures or attachment to surfaces.

Polymer Synthesis: The compound can be used as a monomer or a functionalizing agent in polymer chemistry. For instance, it could be reacted with difunctional nucleophiles (e.g., diamines or dithiols) to create polymers. The reaction of the chloroacetyl group with a diamine would lead to the formation of a polyamide chain, with the 2-chlorobenzoylhydrazide moiety as a repeating side group. This side group could then be used for further modifications, such as cross-linking or attaching other functional molecules.

Surface Modification: The chloroacetyl group can be used to anchor the molecule to surfaces that have been pre-functionalized with nucleophilic groups like amines or thiols. This would create a surface decorated with 2-chlorobenzohydrazide units. These units could then serve as ligands for metal coordination, creating a functionalized material for catalysis, sensing, or separation applications. The aromatic ring and hydrazide group are known to coordinate with various metal ions, making this a plausible strategy for designing new materials.

Future Directions in 2 Chloro N Chloroacetyl Benzohydrazide Research

Design and Synthesis of Novel Scaffolds with Tunable Reactivity

The structure of 2-chloro-N'-(chloroacetyl)benzohydrazide is uniquely suited for the synthesis of a diverse range of new chemical entities. The presence of two distinct reactive sites—the electrophilic chloroacetyl group and the nucleophilic benzohydrazide (B10538) core—allows for a variety of intramolecular and intermolecular reactions. Future research will likely focus on leveraging this dual reactivity to construct novel heterocyclic systems and complex molecular scaffolds.

The acylhydrazone moiety, which can be readily formed by condensation of the parent hydrazide, is a key functional group that offers structural variability and is a common intermediate in the synthesis of various five-membered heterocycles. nih.gov The reactivity of the chloroacetyl group can be exploited for cyclization reactions, leading to the formation of important heterocyclic rings such as azetidinones (β-lactams) or thiazolidinones through reaction with appropriate reagents.

Furthermore, the concept of "tunable reactivity" is central to the future design of scaffolds based on this compound. By strategically modifying the substituents on the 2-chloro-benzoyl ring, researchers can alter the electronic properties and steric environment of the molecule. nih.gov This modulation can influence the reaction pathways, favoring certain cyclizations or intermolecular couplings over others, thereby allowing for the controlled and predictable synthesis of a library of diverse compounds. mdpi.com The development of such molecular libraries is a cornerstone of modern drug discovery and materials science. nih.gov

Target Heterocyclic ScaffoldPotential Co-ReagentReaction TypeRationale for Tunability
1,3,4-OxadiazolesDehydrating Agent (e.g., POCl₃)Intramolecular CyclodehydrationSubstituents on the benzoyl ring can influence the ease of cyclization by altering the nucleophilicity of the carbonyl oxygen.
1,2,4-TriazolesPrimary Amine/AmmoniaIntermolecular Condensation/CyclizationThe nature of the amine reagent determines the substituent on the resulting triazole ring, allowing for diverse functionalization.
Azetidin-2-ones (β-Lactams)Schiff Base (formed from hydrazone) + Triethylamine (B128534)[2+2] Cycloaddition (Staudinger Synthesis)The stereochemical outcome can be influenced by the choice of base and the steric bulk of the Schiff base substituents.
Thiazolidin-4-onesThioglycolic AcidCyclocondensationThe reactivity of the imine intermediate (hydrazone) is tunable based on the electronic nature of the aldehyde used for its formation.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The progression of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for chemical synthesis. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and accelerate the discovery of new molecules. eurekalert.org For 2-chloro-N'-(chloroacetyl)benzohydrazide, AI and ML can be pivotal in navigating its complex reaction landscape.

Reaction Condition Optimization: ML algorithms can also predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and selectivity of a desired transformation. By analyzing data from high-throughput experimentation, these models can identify subtle relationships between reaction parameters and outcomes that may not be apparent to human researchers. chemai.io

AI/ML ApplicationSpecific TaskRequired Input DataPredicted Output
Forward PredictionPredicting the major product of a cyclization reaction.SMILES/graph of reactants (hydrazone derivative), reagents, and solvent.SMILES/graph of the predicted product, probability score, and estimated yield.
RetrosynthesisDesigning a synthetic route for a novel triazolo-benzodiazepine target.SMILES/graph of the target molecule.A ranked list of possible synthetic pathways, with 2-chloro-N'-(chloroacetyl)benzohydrazide identified as a potential precursor.
Condition OptimizationFinding the best catalyst for a selective N-arylation reaction.Reactant structures, desired product, and a database of known catalytic reactions.A suggested catalyst, ligand, base, and temperature to maximize reaction efficiency.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

While standard spectroscopic methods (NMR, IR, MS) are essential for routine characterization, future research will benefit from the application of advanced techniques, particularly under non-standard conditions. acs.orgrsc.org These methods can provide deeper insights into reaction mechanisms, conformational dynamics, and the properties of transient species.

Acylhydrazone derivatives of 2-chloro-N'-(chloroacetyl)benzohydrazide can exist as a mixture of geometric isomers (E/Z) around the C=N bond and conformational isomers (syn/anti) due to rotation around the N-N single bond. nih.govmdpi.comVariable-Temperature NMR (VT-NMR) spectroscopy is a powerful tool to study these dynamic equilibria. By acquiring spectra at different temperatures, it is possible to determine the thermodynamic parameters of the isomerization process and understand the conformational preferences of these molecules in solution. utar.edu.my

To elucidate reaction pathways, in-situ spectroscopic monitoring is invaluable. Techniques such as ReactIR (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation directly in the reaction vessel. This can lead to the detection of short-lived intermediates that are crucial for understanding the reaction mechanism but are invisible to standard offline analysis. For complex, multi-step syntheses starting from 2-chloro-N'-(chloroacetyl)benzohydrazide, this approach can be critical for optimization and control.

Advanced TechniqueNon-Standard ConditionInformation GainedApplication Example
Variable-Temperature NMR (VT-NMR)Low to high temperature range (-80 °C to +100 °C)Conformational dynamics, rotational barriers, equilibrium constants for E/Z isomerism.Studying the E/Z isomerization equilibrium of a hydrazone derivative in solution.
In-situ FTIR (ReactIR)Real-time monitoring during reactionReaction kinetics, detection of transient intermediates, endpoint determination.Monitoring the formation of an azetidinone ring and identifying key intermediate species.
2D NMR (NOESY/ROESY)Analysis of complex mixtures or large moleculesThrough-space proton correlations for unambiguous stereochemical and conformational assignment.Determining the relative stereochemistry of a complex polycyclic product.
Solid-State NMR (ssNMR)Analysis of insoluble or crystalline materialsStructural information on polymorphism, packing, and conformation in the solid state.Characterizing a crystalline intermediate that is poorly soluble in common NMR solvents.

Development of Highly Efficient and Selective Catalytic Transformations

Catalysis is a cornerstone of green and efficient chemistry. Future research on 2-chloro-N'-(chloroacetyl)benzohydrazide should focus on developing novel catalytic methods to control the reactivity and selectivity of its transformations. souleresearchgroup.org Transition metal catalysis, in particular, offers powerful tools for forming C-N, C-C, and C-heteroatom bonds with high precision. rsc.orgscispace.com

The development of copper- or palladium-catalyzed methods for the selective N-arylation or N-alkylation of the hydrazide moiety would provide a direct route to highly functionalized derivatives. rsc.org Such catalytic systems could offer milder reaction conditions and broader substrate scope compared to traditional methods. Similarly, designing catalysts for intramolecular cyclization reactions could provide access to specific heterocyclic scaffolds with high regioselectivity, avoiding the formation of undesired isomers. researchgate.net

Beyond metal catalysis, the fields of organocatalysis and biocatalysis present exciting opportunities. Chiral organocatalysts could be developed for enantioselective functionalization of the chloroacetyl group. Biocatalysis, using engineered enzymes, could offer unparalleled selectivity for specific transformations under environmentally benign aqueous conditions, such as the selective reduction of a hydrazone or the hydrolysis of an amide bond. researchgate.net

Catalytic TransformationCatalyst ClassTargeted ReactionDesired Outcome/Advantage
Selective N-ArylationCopper(I) or Palladium(0) complexesCoupling of the terminal -NH of the hydrazide with aryl halides.Formation of tri-substituted hydrazine (B178648) derivatives under mild conditions.
Regioselective CyclizationRhodium(II) or Gold(I) catalystsIntramolecular annulation to form specific N-heterocycles.High regioselectivity in the formation of fused heterocyclic systems.
Intramolecular C-H ActivationPalladium(II) or Ruthenium(II) complexesDirect functionalization of the benzoyl ring directed by the hydrazide group.Atom-economical synthesis of polycyclic scaffolds without pre-functionalization.
Kinetic ResolutionEnzymes (e.g., Lipases)Selective acylation or hydrolysis of one enantiomer of a racemic derivative.Access to enantiomerically pure building blocks.

Exploration of Stereoselective and Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ dramatically. nih.gov 2-Chloro-N'-(chloroacetyl)benzohydrazide serves as an excellent achiral starting material for the development of asymmetric synthetic routes to produce enantiomerically enriched compounds.

A key strategy involves the condensation of the hydrazide with a prochiral aldehyde or ketone to form an N-acylhydrazone. The C=N double bond of this intermediate is a prime target for asymmetric transformations. Future research should explore the catalytic asymmetric hydrogenation of these prochiral hydrazones. The use of chiral catalysts based on transition metals like nickel, rhodium, or iridium, or metal-free systems using chiral boranes, could facilitate the reduction to chiral hydrazides with high levels of enantioselectivity. acs.orgacs.orgresearchgate.net

Another promising approach is substrate-controlled diastereoselective synthesis . By attaching a chiral auxiliary to the molecule, subsequent reactions, such as nucleophilic additions to the imine carbon, can be directed to occur on a specific face of the molecule, leading to a single diastereomer. northeastern.eduacs.org This method provides reliable stereochemical control and access to complex chiral amines after cleavage of the N-N bond. acs.org

The burgeoning field of biocatalysis also offers powerful tools. The discovery and engineering of hydrazone reductases (HREDs) could provide a highly sustainable and selective method for the reduction of N-acylhydrazones, operating under mild conditions with exceptional stereocontrol. nih.gov These enzymatic methods avoid the use of heavy metals and high-pressure hydrogen gas, aligning with the principles of green chemistry.

Asymmetric StrategyMethod of StereocontrolTarget ReactionPotential Chiral Product
Catalytic Asymmetric HydrogenationChiral Nickel or Borane CatalystReduction of the C=N bond of a prochiral N-acylhydrazone. acs.orgresearchgate.netEnantiomerically enriched N-acyl-N'-alkyl hydrazide.
Diastereoselective Nucleophilic AdditionChiral AuxiliaryAddition of an organometallic reagent (e.g., Grignard, organolithium) to the C=N bond. northeastern.eduDiastereomerically pure homoallylic or alkylated hydrazide.
Enantioselective BiocatalysisEngineered Hydrazone Reductase (HRED)Enzyme-catalyzed reduction of the C=N bond. nih.govOptically active protected hydrazine with high enantiomeric excess.
Catalytic Asymmetric CycloadditionChiral Lewis Acid Catalyst[2+4] Diels-Alder reaction using a vinyl azide (B81097) derivative. nih.govEnantiomerically enriched cyclic azide.

Q & A

Q. Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (Cl, NO₂) enhance XO inhibition by increasing electrophilicity at the hydrazone moiety .
  • Ortho-substituents on the benzohydrazide core improve AChE binding via steric complementarity .
  • Hydroxy/methoxy groups enable metal chelation, relevant for vanadium complexes with insulin-mimetic activity .

How are molecular docking and dynamics used to predict ligand-protein interactions?

Q. Computational Chemistry

  • Docking (AutoDock Vina) : Grid boxes centered on XO’s molybdopterin site (PDB: 1N5X) or AChE’s catalytic triad (PDB: 4EY7) .
  • MD simulations (GROMACS) : 100-ns trajectories assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Arg880 in XO) .
  • Binding energy : MM-PBSA calculations validate docking scores .

How can contradictions between spectroscopic and crystallographic data be resolved?

Q. Data Reconciliation

  • Tautomerism analysis : IR/NMR may detect enol-imine vs. keto-amine forms, while SCXRD confirms the dominant tautomer .
  • Conformational flexibility : Compare solution-phase (NMR) and solid-state (SCXRD) geometries. DFT calculations (B3LYP/6-311+G(d,p)) model rotational barriers .

What role do solvent effects play in reactivity and bioactivity?

Q. Solvent Interactions

  • Polar solvents (DMSO, MeOH) stabilize zwitterionic intermediates during synthesis .
  • Solvent polarity index correlates with solubility and IC₅₀ values; e.g., DMSO enhances membrane permeability in cytotoxicity assays .
  • COSMO-RS models predict solvent-solute interactions for reaction optimization .

What mechanistic studies elucidate the compound’s apoptotic activity?

Q. Advanced Biological Mechanisms

  • Flow cytometry : Annexin V/PI staining quantifies apoptosis in cancer cells (e.g., LNCaP) .
  • Western blotting : Caspase-3/9 activation and PARP cleavage confirm apoptotic pathways .
  • ROS detection : DCFH-DA fluorescence measures oxidative stress induction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.